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AFM-30a hydrochloride

Cat. No.: B10790141
M. Wt: 503.0 g/mol
InChI Key: HDGZNBCVLSJSHI-NTISSMGPSA-N
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Description

Overview of the Protein Arginine Deiminase (PAD) Family of Enzymes

The PAD family of enzymes plays a crucial role in a variety of biological processes. royalsocietypublishing.orgumassmed.edu In humans, this family consists of five isozymes: PAD1, PAD2, PAD3, PAD4, and PAD6. glpbio.comnih.gov These enzymes share about 50% sequence similarity and are responsible for catalyzing the hydrolysis of a peptidyl-arginine to a peptidyl-citrulline. nih.gov While PADs 1-4 are catalytically active, PAD6 is considered inactive due to several mutations. nih.gov

The activity of PAD enzymes is tightly regulated, primarily by calcium ions. nih.gov The binding of calcium induces a significant conformational change in the enzyme, which in turn creates the active site cleft and positions the catalytic cysteine residue for its function. nih.gov

The conversion of peptidylarginine to peptidylcitrulline is a hydrolytic reaction that results in the production of ammonia (B1221849) as a byproduct. frontiersin.org The core of this mechanism involves a cysteine residue in the enzyme's active site acting as a nucleophile. nih.gov

The proposed catalytic mechanism for PAD2, for instance, begins with the nucleophilic attack of Cys647 on the guanidinium (B1211019) carbon of the arginine substrate. nih.gov This is accompanied by the protonation of the guanidinium group by His471, leading to the formation of an S-alkyl tetrahedral intermediate. nih.gov Subsequently, an ammonia molecule is released. In the final step, His471 activates a water molecule, which then performs a nucleophilic attack, ultimately forming the citrullinated product. nih.gov

The five PAD isoforms exhibit distinct tissue-specific expression patterns, which points to their specialized roles in the body. nih.govresearchgate.net

PAD IsoformPrimary Tissue Distribution
PAD1 Epidermis and uterus. nih.gov
PAD2 The most widely distributed isoform, found in skeletal muscle, brain, inflammatory cells, and secretory glands. nih.govresearchgate.net
PAD3 Hair follicles and keratinocytes. nih.govnih.gov
PAD4 Granulocytes and various cancer cell lines. glpbio.comnih.gov
PAD6 Predominantly found in eggs, embryos, and ovaries. frontiersin.orgnih.gov

This differential distribution allows for the targeted regulation of protein function in various tissues and cell types. researchgate.net

Catalytic Mechanism of Peptidylarginine Deimination

Role of Protein Citrullination in Physiological Processes

Protein citrullination is integral to a number of normal physiological functions. umassmed.edumdpi.com This modification can influence protein folding, interfere with other post-translational modifications like methylation, and create new binding epitopes. cytoskeleton.com

Key physiological roles of citrullination include:

Skin Differentiation: Citrullination of proteins like filaggrin and keratin (B1170402) in the epidermis is crucial for maintaining skin hydration and the integrity of the epidermal barrier. mdpi.comumassmed.edu

Nervous System: The citrullination of myelin basic protein is important for the proper formation and function of the myelin sheath that insulates neurons. cytoskeleton.comroyalsocietypublishing.org

Gene Regulation: The citrullination of histones by PAD4 can lead to chromatin decondensation, which in turn can regulate gene expression. frontiersin.orgroyalsocietypublishing.org

Immune Response: Citrullination is involved in the innate immune response, particularly through a process called NETosis, where neutrophils release decondensed chromatin to trap pathogens. nih.gov

Embryonic Development: PAD enzymes and citrullination play a role in early embryonic development. cytoskeleton.com

Aberrant Protein Citrullination in Pathological Conditions

While essential for normal physiology, dysregulated PAD activity and the resulting abnormal protein citrullination are associated with a variety of diseases. cytoskeleton.comumassmed.edu This can be due to either hyper- or hypo-citrullination of proteins, leading to altered physiological processes. mdpi.com

Increased levels of citrullinated proteins are a hallmark of several inflammatory and autoimmune diseases. umassmed.edunih.gov The altered protein structures can be recognized as foreign by the immune system, leading to the production of autoantibodies. nih.gov

Disorders associated with aberrant citrullination include:

Rheumatoid Arthritis (RA): This is the most extensively studied disease in relation to citrullination. frontiersin.org Autoantibodies against citrullinated proteins (ACPAs) are a key diagnostic marker for RA. frontiersin.org Over 100 citrullinated proteins have been identified in the synovial fluid of RA patients, including vimentin (B1176767), fibrinogen, and enolase. frontiersin.org

Multiple Sclerosis (MS): Aberrantly high levels of citrullination of myelin basic protein are linked to the destabilization of the myelin sheath, a key pathological feature of MS. royalsocietypublishing.org

Systemic Lupus Erythematosus (SLE): Dysregulated citrullination is also implicated in the pathogenesis of lupus. umassmed.edufrontiersin.org

Psoriasis: This skin condition is another inflammatory disorder where aberrant citrullination is thought to play a role. frontiersin.org

Other Autoimmune Diseases: Associations have also been found with Sjögren's syndrome, antiphospholipid syndrome, and inflammatory bowel disease. frontiersin.org

Emerging evidence indicates that protein citrullination is also involved in the development and progression of various cancers. mdpi.comfrontiersin.org

The roles of citrullination in cancer include:

Tumor Microenvironment: Citrullination can act as a switch to modulate transcriptional regulation within the tumor microenvironment. mdpi.com

Tumor Progression: The citrullination of histones and other proteins can facilitate cancer development through various mechanisms, including the decondensation of chromatin which can increase the risk of tumor progression. mdpi.com

Metastasis: Recent studies have shown that the citrullination of fibrinogen can create a "metastatic niche," promoting the spread of cancer cells. ecancer.org

Cell Signaling: PAD enzymes can citrullinate key signaling proteins, such as β-catenin, affecting pathways involved in cancer cell growth. frontiersin.org For example, PAD2-mediated citrullination of β-catenin leads to its degradation and can suppress the growth of colon cancer cells. royalsocietypublishing.org

AFM-30a (hydrochloride): A Specific PAD2 Inhibitor

Associated Inflammatory and Autoimmune Disorders

Therapeutic Strategies Targeting Protein Arginine Deiminases

Protein arginine deiminases (PADs) are a family of enzymes that catalyze the conversion of arginine residues to citrulline, a post-translational modification known as citrullination or deimination. royalsocietypublishing.org This process is implicated in various physiological functions, including gene regulation and immune responses. royalsocietypublishing.orgnih.gov However, dysregulated PAD activity is associated with the pathology of several autoimmune diseases, cancers, and neurodegenerative disorders, making PADs a significant therapeutic target. royalsocietypublishing.orgnih.gov

Development of Pan-PAD Inhibitors

The initial therapeutic approach focused on creating pan-PAD inhibitors, which are molecules designed to inhibit all five isoforms of the PAD enzyme (PAD1, PAD2, PAD3, PAD4, and PAD6). nih.gov The rationale for this approach stemmed from the observation that multiple PAD isoforms are often upregulated in disease states. The first generation of these inhibitors includes compounds like F-amidine and Cl-amidine, which were developed based on the structure of the PAD4 substrate, benzoyl-L-arginine amide. mdpi.comresearchgate.net These are irreversible inhibitors that covalently bind to a critical cysteine residue in the active site of the enzymes. mdpi.com

Cl-amidine, in particular, has been extensively used as a benchmark compound in research and has demonstrated effectiveness in various animal models of inflammatory diseases such as rheumatoid arthritis, lupus, and ulcerative colitis. royalsocietypublishing.orgnih.gov Following these first-generation inhibitors, second-generation pan-PAD inhibitors like BB-Cl-amidine were developed. frontiersin.orgfrontiersin.org BB-Cl-amidine was structurally modified to improve its stability and ability to penetrate cells. nih.gov Pan-PAD inhibitors have shown considerable efficacy in preclinical models of a range of conditions, including rheumatoid arthritis, lupus, ulcerative colitis, and multiple sclerosis. royalsocietypublishing.orgfrontiersin.org

Table 1: Examples of Pan-PAD Inhibitors and their Characteristics

Inhibitor Generation Key Characteristics References
F-amidine First Haloacetamidine-based irreversible inhibitor. researchgate.netnih.gov
Cl-amidine First Irreversible inhibitor widely used in animal models; serves as a benchmark for PAD inhibitor efficacy. royalsocietypublishing.orgmdpi.comnih.gov
BB-Cl-amidine Second Proteolysis-resistant derivative of Cl-amidine with enhanced cellular uptake. frontiersin.orgfrontiersin.orgnih.govcaymanchem.com

Rationale for Isoform-Specific PAD Inhibitors

While pan-PAD inhibitors have proven valuable, the strategy of inhibiting all PAD isoforms simultaneously carries the risk of undesirable effects because each isoform can have distinct biological roles. mdpi.com The five PAD isoforms have conserved active sites but are distributed differently in tissues and are involved in separate biological pathways. mdpi.comnih.gov For instance, PAD2 is widely expressed in many tissues, including the brain and immune cells, while PAD4 is primarily found in immune cells like neutrophils. nih.govnih.govfrontiersin.org PAD1 and PAD3 are mainly in the skin and hair follicles, and PAD6 is crucial for embryonic development. nih.govfrontiersin.org

Simultaneously blocking the function of all these enzymes could disrupt normal physiological processes. This has driven the development of isoform-specific inhibitors, which offer the potential for more targeted therapeutic intervention with fewer off-target effects. mdpi.com A selective inhibitor allows researchers to dissect the specific contribution of a single PAD isoform to a disease process. nih.govfrontiersin.org For example, selective inhibitors for PAD2 and PAD4 have emerged, allowing for more precise investigation into their roles in diseases like rheumatoid arthritis, lupus, and cancer. frontiersin.orgresearchgate.net

Introduction to AFM-30a (hydrochloride) as a Selective PAD2 Inhibitor

Reflecting the shift towards isoform-specific targeting, AFM-30a (hydrochloride) was developed as a potent and selective inhibitor of PAD2. nih.govresearchgate.net PAD2 is implicated in the progression of several diseases, including multiple sclerosis, rheumatoid arthritis, and breast cancer, making it a critical therapeutic target. nih.govresearchgate.net The development of a PAD2-selective inhibitor was a significant step forward, as no such compound with high cellular efficacy previously existed. nih.gov

AFM-30a was synthesized as part of a series of benzimidazole-based derivatives of Cl-amidine. nih.govresearchgate.net It features a less reactive fluoroacetamidine "warhead" compared to its chloroacetamidine predecessors. nih.gov Research has shown that AFM-30a is highly potent and selective for PAD2 over other PAD isoforms. nih.govprobechem.com It demonstrates excellent efficacy in cell-based assays, a limitation of many earlier PAD inhibitors. nih.gov For example, in a cellular target engagement assay using HEK293T cells engineered to express PAD2, AFM-30a showed an EC50 value of 9.5 μM. medchemexpress.commedchemexpress.comcaymanchem.com Furthermore, it effectively inhibits the citrullination of histone H3, a known PAD2-mediated event, with an EC50 of 0.4 μM in these cells. medchemexpress.commedchemexpress.comcaymanchem.com

The selectivity of AFM-30a is a key feature. It is approximately 1.6-fold selective for PAD2 over PAD1, 47-fold over PAD3, and about 15-fold over PAD4 based on kinact/KI values. nih.govprobechem.comcaymanchem.com Studies have confirmed its specificity; AFM-30a inhibits PAD2-mediated citrullination in a concentration-dependent manner while having a negligible effect on PAD4 activity at similar concentrations. frontiersin.orgfrontiersin.org This selectivity makes AFM-30a a critical tool for studying the specific functions of PAD2 in health and disease. nih.govresearchgate.net

Table 2: Biochemical and Cellular Activity of AFM-30a (hydrochloride)

Parameter Value Assay Conditions References
PAD2 EC50 9.5 μM Cellular target engagement assay in HEK293/PAD2 cells. probechem.commedchemexpress.commedchemexpress.comcaymanchem.com
Histone H3 Citrullination EC50 0.4 μM Inhibition in HEK293T/PAD2 cells. medchemexpress.commedchemexpress.comcaymanchem.com
Selectivity over PAD1 ~1.6-fold Based on kinact/KI values. nih.govprobechem.comcaymanchem.com
Selectivity over PAD3 ~47-fold Based on kinact/KI values. nih.govprobechem.comcaymanchem.com
Selectivity over PAD4 ~15-fold Based on kinact/KI values. nih.govprobechem.comcaymanchem.com

Table 3: Compound Names Mentioned | Compound Name | | | :--- | | AFM-30a (hydrochloride) | | F-amidine | | Cl-amidine | | BB-Cl-amidine | | GSK199 | | GSK484 | | TDFA | | D-Cl-amidine | | Cl4-amidine | | AFM-14a | | AFM-32a | | AFM-41a | | AFM-49a | | JBI-589 |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C24H28ClFN6O3 B10790141 AFM-30a hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C24H28ClFN6O3

Molecular Weight

503.0 g/mol

IUPAC Name

N-[(1S)-4-[(1-amino-2-fluoroethylidene)amino]-1-(4-methoxy-1-methylbenzimidazol-2-yl)butyl]-3-oxo-1,2-dihydroisoindole-4-carboxamide;hydrochloride

InChI

InChI=1S/C24H27FN6O3.ClH/c1-31-17-9-4-10-18(34-2)21(17)30-22(31)16(8-5-11-27-19(26)12-25)29-23(32)15-7-3-6-14-13-28-24(33)20(14)15;/h3-4,6-7,9-10,16H,5,8,11-13H2,1-2H3,(H2,26,27)(H,28,33)(H,29,32);1H/t16-;/m0./s1

InChI Key

HDGZNBCVLSJSHI-NTISSMGPSA-N

Isomeric SMILES

CN1C2=C(C(=CC=C2)OC)N=C1[C@H](CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)N=C1C(CCCN=C(CF)N)NC(=O)C3=CC=CC4=C3C(=O)NC4.Cl

Origin of Product

United States

Chemical Synthesis and Analog Development of Afm 30a Hydrochloride

Synthetic Pathways to AFM-30a (hydrochloride)

The synthesis of AFM-30a (hydrochloride) is a result of targeted medicinal chemistry efforts aimed at improving the potency and selectivity for the PAD2 isozyme over other PAD family members. nih.govresearchgate.net

The development of AFM-30a originated from the modification of existing pan-PAD inhibitors, specifically those based on a benzimidazole (B57391) scaffold derived from Cl-amidine. nih.govnih.govacs.org Researchers hypothesized that this particular scaffold could be systematically altered to achieve selectivity for PAD2. nih.govnih.gov The synthetic strategy involved creating a series of benzimidazole-based derivatives of Cl-amidine, a known first-generation pan-PAD inhibitor. nih.govfrontiersin.org This approach built upon the knowledge gained from earlier, less selective compounds like F-amidine and BB-Cl-amidine, aiming to overcome their limitations, such as poor cellular efficacy or lack of isozyme specificity. nih.govnih.gov

A key feature in the design of AFM-30a is the incorporation of a fluoroacetamidine warhead. nih.govacs.org This electrophilic group is responsible for the compound's mechanism of action, which involves the covalent modification of a critical cysteine residue (C647 in PAD2) in the enzyme's active site, leading to irreversible inhibition. researchgate.net The choice of the fluoroacetamidine warhead was deliberate; it is significantly less reactive compared to the chloroacetamidine warhead found in inhibitors like Cl-amidine. nih.govnih.gov This reduced reactivity is a critical factor in the enhanced selectivity of AFM-30a for PAD2 over other PAD isozymes. nih.gov

Derivatization from Precursor Scaffolds

Development of AFM-30a (hydrochloride) Analogs

The discovery of AFM-30a was part of a broader structure-activity relationship (SAR) study that generated a variety of analogs to probe the chemical features necessary for potent and selective PAD2 inhibition. nih.gov

Systematic modifications to the parent scaffold were explored to optimize the inhibitor's properties. Key strategies included:

Substitutions at the N-terminus and C-terminus: Alterations at both ends of the Cl-amidine-derived structure were shown to produce substantial increases in PAD2 potency and selectivity. nih.govnih.govacs.org

N-Alkylation of the Benzimidazole: N-alkylation of the benzimidazole ring proved to be a highly effective strategy. The N-methyl benzimidazole substitution, as seen in AFM-30a, was found to be optimal for PAD2 inhibition. nih.gov For instance, the N-ethyl benzimidazole analog (16a) showed a 41-fold increase in potency compared to its predecessor (9a). nih.gov

Benzimidazole Ring Substitution: The addition of a 5-methoxy group to the benzimidazole moiety, combined with N-methyl alkylation, resulted in compound 30a . This combination was instrumental in achieving high potency and selectivity. nih.gov The methoxy (B1213986) group and the methylation of the benzimidazole are key to its selectivity. nih.gov The compound derives part of its potency from a hydrogen bond formed between the lactam moiety and the indole (B1671886) nitrogen of a tryptophan residue (W347) in the active site. nih.gov

The following table summarizes the enzymatic inhibition data for key compounds in the developmental series leading to AFM-30a.

CompoundKey ModificationPAD2 k_inact/K_I (M⁻¹ min⁻¹)Selectivity (PAD2 vs PAD3)Selectivity (PAD2 vs PAD4)
4a (BB-F-amidine) Biphenyl-benzimidazole with F-amidine3,000~1-fold~1-fold
16a N-ethyl benzimidazole61,60056-fold~33-fold
30a (AFM-30a) 4-Methoxy-1-methyl-1H-benzimidazole181,000106-fold47-fold
37a 5-Methoxy-1-methyl-1H-benzimidazole~90,500114-fold95-fold
41a N-methyl benzimidazole (unsubstituted)365,40085-fold85-fold

Data compiled from a 2017 study by Muth et al. nih.gov

The same research program that yielded AFM-30a also produced other potent and selective PAD2 inhibitors, including AFM-32a, AFM-41a, and AFM-49a. nih.govresearchgate.net These compounds share the core benzimidazole scaffold and fluoroacetamidine warhead but differ in their specific substitutions.

AFM-32a: This analog differs from AFM-30a by the replacement of the O-methyl group with an O-ethyl group. nih.gov This modification results in a 95-fold selectivity for PAD2 over PAD4. researchgate.netnih.gov

AFM-41a: This compound features an N-methyl benzimidazole substitution without the methoxy group. nih.gov It is the most potent PAD2 inhibitor identified in the series, with a k_inact/K_I value of 365,400 M⁻¹ min⁻¹ and 85-fold selectivity over both PAD3 and PAD4. nih.gov

AFM-49a: Alongside AFM-30a and AFM-41a, this compound was identified as one of the most potent and selective PAD2 inhibitors from the series. nih.gov

While compounds like AFM-41a and AFM-49a showed higher enzymatic potency, AFM-30a demonstrated superior efficacy in multiple cell-based assays, which was attributed to better cellular uptake. nih.gov

The table below provides a comparison of AFM-30a and its closely related analogs.

InhibitorKey Structural Difference from AFM-30aPAD2 PotencySelectivity (PAD2 vs PAD4)Cellular Efficacy
AFM-30a N/A (4-methoxy-1-methyl-1H-benzimidazole)EC50 = 9.5 μM dcchemicals.commedchemexpress.com47-fold researchgate.netnih.govPotent in multiple cell-based assays nih.gov
AFM-32a O-ethyl instead of O-methyl group4-fold less potent than AFM-41a researchgate.net95-fold researchgate.netnih.govLess cellular potency than AFM-30a nih.gov
AFM-41a Lacks the methoxy groupMost potent in series (k_inact/K_I) nih.gov85-fold nih.govresearchgate.netLess potent in cell-based assays than AFM-30a nih.gov

Molecular and Cellular Mechanism of Action of Afm 30a Hydrochloride

Enzymatic Inhibition Profile

The inhibitory activity of AFM-30a has been characterized through various enzymatic and cellular assays, which have established its profile as a potent and selective inhibitor of PAD2.

AFM-30a (hydrochloride) is recognized as a potent and selective inhibitor of Protein Arginine Deiminase 2 (PAD2). wikipedia.orgmedchemexpress.commedchemexpress.commedchemexpress.com Research has demonstrated that AFM-30a can effectively enter cells, such as HEK293T cells engineered to overexpress PAD2, and covalently modify the enzyme. medchemexpress.commedchemexpress.com This interaction leads to the inhibition of the enzyme's catalytic function. frontiersin.orgnih.gov The potency of this inhibition within a cellular context has been quantified, establishing AFM-30a as a key tool for investigating the specific roles of PAD2. probechem.com

The selectivity of a chemical inhibitor for its target enzyme over other related isoforms is a critical determinant of its utility. Studies on AFM-30a reveal a strong preference for PAD2 over other catalytically active PAD isoforms (PAD1, PAD3, and PAD4). medchemexpress.comprobechem.com

Based on the ratio of kinetic parameters (kinact/KI), AFM-30a displays clear selectivity for PAD2. probechem.com It is approximately 1.6-fold more selective for PAD2 than for PAD1, 47-fold more selective than for PAD3, and about 15-fold more selective than for PAD4. probechem.com Another report highlights a 47-fold selectivity for PAD2 over PAD4. researchgate.netnih.gov This selectivity is attributed to its chemical structure, where an O-methyl group and methylation of the benzimidazole (B57391) contribute to its specificity. nih.gov

In comparative studies using recombinant human PAD enzymes, AFM-30a effectively inhibited PAD2-mediated activity in a concentration-dependent manner, while having a negligible effect on PAD4 activity at concentrations below 20 µM. frontiersin.orgnih.gov Conversely, the PAD4-specific inhibitor GSK199 did not inhibit PAD2 unless used at concentrations above 30 µM. frontiersin.org

Table 1: Comparative Selectivity of AFM-30a Across PAD Isoforms

IsoformSelectivity Ratio (vs. PAD2)Reference
PAD11.6-fold less sensitive than PAD2 probechem.com
PAD347-fold less sensitive than PAD2 probechem.com
PAD4~15-fold less sensitive than PAD2 probechem.com

The inhibitory potency of AFM-30a has been quantitatively defined by determining key enzymatic parameters. In target engagement assays using HEK293/PAD2 cells, AFM-30a was found to bind to and covalently modify PAD2 with a half-maximal effective concentration (EC₅₀) of 9.5 μM. medchemexpress.commedchemexpress.comprobechem.com This value indicates the concentration of AFM-30a required to achieve 50% of its maximum effect in binding to PAD2 within a cellular environment.

Furthermore, its functional impact on the enzymatic activity of PAD2 has been assessed by measuring its ability to inhibit the citrullination of specific substrates.

Table 2: Enzymatic Inhibition Parameters for AFM-30a

ParameterValueAssay SystemReference
EC₅₀ (PAD2 Binding)9.5 μMHEK293T/PAD2 cells medchemexpress.commedchemexpress.comprobechem.comdcchemicals.com
EC₅₀ (Histone H3 Citrullination)0.4 μMHEK293T/PAD2 cells medchemexpress.commedchemexpress.comresearchgate.netdcchemicals.com

Comparative Inhibition Profiles Across PAD Isoforms

Substrate-Specific Inhibition of Citrullination

The primary function of PAD enzymes is to catalyze the conversion of arginine residues to citrulline on substrate proteins. AFM-30a has been shown to effectively inhibit this process for key PAD2 substrates.

Histones are major substrates for PAD enzymes, and their citrullination plays a role in gene regulation and chromatin structure. AFM-30a demonstrates potent inhibition of histone H3 citrullination catalyzed by PAD2. researchgate.netnih.gov In HEK293T cells engineered to express PAD2, AFM-30a inhibited H3 citrullination with an EC₅₀ value of 0.4 μM. medchemexpress.commedchemexpress.comprobechem.comdcchemicals.com This demonstrates that AFM-30a can effectively block the enzymatic activity of PAD2 on its nuclear substrates within a cellular context. nih.gov Furthermore, in studies using peripheral blood mononuclear cells (PBMCs), a combination of AFM-30a and the PAD4 inhibitor GSK199 was shown to inhibit the total citrullination of histone H3. frontiersin.orgnih.govumassmed.edu

Fibrinogen is another important substrate of PAD enzymes, particularly in the context of inflammation and autoimmunity. The ability of AFM-30a to block fibrinogen citrullination has been evaluated in various systems. Using an ELISA-based assay with recombinant human PAD2 and human fibrinogen, AFM-30a was shown to inhibit citrullination in a concentration-dependent fashion, achieving approximately 90% inhibition at a concentration of 15 µM. frontiersin.orgnih.gov

This inhibitory effect was also confirmed in more complex biological samples. AFM-30a was found to be an efficient inhibitor of PAD activity derived from isolated immune cells, including live polymorphonuclear leukocytes (PMNs) and lysed peripheral blood mononuclear cells (PBMCs). frontiersin.orgnih.govumassmed.edu When live PMNs were incubated in the presence of AFM-30a, the citrullination of fibrinogen was significantly inhibited. nih.gov This demonstrates the efficacy of AFM-30a in blocking the enzymatic activity of PADs released from or present within immune cells. frontiersin.orgnih.gov

Inhibition of Histone H3 Citrullination in Cellular Systems

Cellular Uptake and Target Engagement

AFM-30a (hydrochloride) has been identified as a potent and selective inhibitor of Peptidyl Arginine Deiminase 2 (PAD2), an enzyme implicated in the pathology of various autoimmune diseases and cancers. nih.gov Its mechanism relies on effective cellular entry and specific interaction with its intended target.

The efficacy of AFM-30a in cellular models is significantly influenced by its ability to cross the cell membrane. Studies have demonstrated that AFM-30a possesses good permeability in relevant cell lines, a critical attribute for a cellular tool compound. medchemexpress.commedchemexpress.com In experiments using a human embryonic kidney cell line engineered to overexpress PAD2 (HEK293T/PAD2), AFM-30a demonstrated efficient cellular entry. nih.gov

Interestingly, comparative studies revealed that the cellular uptake of AFM-30a into HEK293T cells was six times greater than that of a structurally similar and more hydrophobic compound, AFM-41a. nih.gov This finding was unexpected, as increased hydrophobicity is often presumed to enhance passive diffusion across cell membranes. nih.gov The superior cellular permeability of AFM-30a contributes significantly to its potency in cell-based assays. nih.gov

Table 1: Cellular Uptake of AFM-30a in HEK293T Cells

CompoundRelative Cellular UptakeCell LineReference
AFM-30aHighHEK293T nih.gov
AFM-41aLow (6-fold less than AFM-30a)HEK293T nih.gov

AFM-30a functions as an irreversible inhibitor, forming a covalent bond with its target enzyme, PAD2. nih.gov The molecule contains a fluoroacetamidine "warhead" that covalently modifies a critical cysteine residue (C647) in the active site of PAD2. nih.gov This modification inactivates the enzyme.

In a cellular context, AFM-30a effectively engages and modifies PAD2. Using the HEK293T/PAD2 cell line, researchers determined the half-maximal effective concentration (EC₅₀) for the covalent modification of PAD2 to be 9.5 μM. medchemexpress.commedchemexpress.commedchemexpress.com This demonstrates that AFM-30a can engage its intracellular target at micromolar concentrations.

The compound exhibits notable selectivity for PAD2 over other PAD isoforms. nih.govcaymanchem.com It is approximately 1.6-fold selective for PAD2 over PAD1, 47-fold over PAD3, and 15-fold over PAD4. nih.govcaymanchem.com This selectivity is crucial for its use as a specific chemical probe to investigate the biological functions of PAD2. Further evidence of its target engagement in cells includes the inhibition of fibrinogen citrullination in isolated human polymorphonuclear leukocytes (PMNs) and in synovial fluid from rheumatoid arthritis patients when applied at a concentration of 20 µM. caymanchem.comfrontiersin.orgnih.gov

Table 2: Cellular Target Engagement and Potency of AFM-30a

AssayMeasurementValueCell Line / SystemReference
PAD2 Target EngagementEC₅₀9.5 µMHEK293T/PAD2 cells medchemexpress.commedchemexpress.commedchemexpress.com
Histone H3 Citrullination InhibitionEC₅₀0.4 µMHEK293T/PAD2 cells nih.govmedchemexpress.comcaymanchem.com
Fibrinogen Citrullination InhibitionActivityInhibition at 20 µMHuman PMNs, RA Synovial Fluid caymanchem.com

Assessment of Cellular Permeability in Relevant Cell Lines

Downstream Signaling Pathway Modulation

By inhibiting PAD2, AFM-30a influences subsequent intracellular signaling events and cellular functions, particularly those related to inflammation.

The inhibition of PAD2 by AFM-30a has been shown to modulate the production of key inflammatory cytokines. In isolated human CD4+ T cells, treatment with 25 µM of AFM-30a resulted in decreased production of Interferon-gamma (IFN-γ). caymanchem.com Furthermore, in a mouse model of lupus that is dependent on Toll-like receptor 7 (TLR-7), AFM-30a affected IFN-γ production at both the messenger RNA (mRNA) and protein levels, highlighting its immunomodulatory potential. frontiersin.orgresearchgate.net

The enzymatic activity of PAD2, which is the citrullination of arginine residues on proteins, plays a role in various cellular processes, including the regulation of gene expression. nih.gov A primary downstream effect of AFM-30a is the inhibition of histone citrullination, an important epigenetic modification. In HEK293T/PAD2 cells, AFM-30a potently inhibited the citrullination of histone H3 with an EC₅₀ value of 0.4 μM. nih.govmedchemexpress.comcaymanchem.com By preventing this modification, AFM-30a can alter gene transcription programs. nih.gov

Additionally, AFM-30a has been shown to suppress the NLRP3 inflammasome signaling pathway. medchemexpress.commedchemexpress.com In studies involving transgenic mice, administration of AFM-30a led to a decrease in airway remodeling, an effect linked to its suppression of NLRP3 signaling. medchemexpress.commedchemexpress.commedchemexpress.com When used in combination with a PAD4-specific inhibitor, AFM-30a also contributed to the inhibition of total intracellular citrullination and histone H3 citrullination in peripheral blood mononuclear cells (PBMCs). nih.govfrontiersin.org

Structure Activity Relationship Sar Studies for Afm 30a Hydrochloride and Analogs

Elucidation of Key Structural Features for PAD2 Selectivity

The selectivity of AFM-30a for PAD2 over other PAD isoforms, particularly PAD4, is a key attribute that has been systematically engineered through chemical modifications. The core structure of AFM-30a is a benzimidazole-based derivative of Cl-amidine. nih.gov

Key structural elements contributing to PAD2 selectivity include:

N-alkylation of the benzimidazole (B57391): The N-methyl group on the benzimidazole of AFM-30a is crucial for its enhanced PAD2 inhibition and selectivity. nih.gov An N-ethyl benzimidazole analog, compound 31a, showed a four-fold decrease in PAD2 potency compared to AFM-30a but exhibited improved selectivity over PAD4 (32-fold). nih.gov

The O-methyl group: This group is a significant contributor to the selectivity of AFM-30a. nih.gov Its replacement with an O-ethyl group in the analog AFM32a resulted in a compound with 95-fold selectivity for PAD2 over PAD4. nih.govresearchgate.net

Lactam moiety: The presence of a lactam moiety is a critical feature. It is thought to form a hydrogen bond with the indole (B1671886) nitrogen of the tryptophan residue W347 in the PAD2 active site, contributing to its potency. nih.gov

Fluoroacetamidine warhead: The use of a less reactive fluoroacetamidine warhead, as opposed to the chloroacetamidine in earlier inhibitors, significantly limits off-target effects. nih.gov

Identification of Pharmacophoric Elements Critical for Potency

The potency of AFM-30a and its analogs is determined by a combination of factors that optimize their binding to the PAD2 active site. The development of these inhibitors was based on the hypothesis that a benzimidazole scaffold could lead to compounds with enhanced cellular efficacy. nih.gov

Critical pharmacophoric elements include:

Benzimidazole scaffold: This core structure serves as the foundation for the inhibitor, allowing for substitutions at both the N-terminus and C-terminus, which have led to over 100-fold increases in PAD2 potency. nih.gov

Hydrogen bond formation: A key interaction for potency is the formation of a hydrogen bond between the lactam moiety of the inhibitor and the indole nitrogen of Trp347 within the PAD2 active site. nih.gov

Hydrophobic interactions: AFM-30a orients into a hydrophobic binding region within the C-terminal domain of PAD2. researchgate.net This is further supported by interactions with residues such as Phe641. researchgate.net

N-methyl benzimidazole: As mentioned for selectivity, the N-methyl group on the benzimidazole in AFM-30a also leads to a dramatic increase in PAD2 inhibition, with a kinact/KI value of 210,300 M−1 min−1. nih.gov

Impact of Chemical Modifications on Cellular Efficacy

While in vitro potency is crucial, the effectiveness of an inhibitor within a cellular context is paramount for its therapeutic potential. SAR studies have revealed that cellular uptake and efficacy are not always directly correlated with in vitro potency or hydrophobicity.

Cellular Uptake: Surprisingly, despite being more hydrophobic, analogs 41a and 49a showed poorer cellular potency compared to AFM-30a. nih.gov Uptake studies indicated that significantly more AFM-30a entered HEK293T cells than 41a. nih.gov This highlights that factors other than simple hydrophobicity govern cellular permeability for this class of compounds.

Inhibition of Intracellular Citrullination: AFM-30a demonstrates excellent efficacy in multiple PAD2 cell-based assays. nih.gov It potently inhibits histone H3 citrullination in HEK293T/PAD2 cells with an EC50 of 0.4 μM. nih.govmedchemexpress.commedchemexpress.com In studies using peripheral blood mononuclear cells (PBMCs), the combination of AFM-30a and the PAD4 inhibitor GSK199 was shown to significantly inhibit total intracellular citrullination and citrullination of histone H3. frontiersin.org

Comparison of Cellular vs. In Vitro Potency: Compounds like AFM-30a, 31a, 32a, and 37a are approximately 12–50-fold more potent as PAD2 inhibitors in vitro than the pan-PAD inhibitor BB-Cl-amidine. nih.gov This enhanced in vitro potency appears to compensate for their relatively poorer ability to enter cells, resulting in comparable or greater cellular efficacy. nih.gov For instance, AFM-30a showed the greatest ability to inhibit H3 citrullination in cell-based assays, even outperforming BB-Cl-amidine. nih.gov

Extracellular vs. Intracellular Activity: The analog AFM32a, which exhibited poorer cellular potency than AFM-30a, was found to be more potent in vivo in sepsis models. This suggests that it may preferentially inhibit extracellular PAD activity. nih.gov

Comparative SAR Analysis with Pan-PAD Inhibitors and Other Isoform-Specific Inhibitors

The development of AFM-30a represents a significant advancement over earlier pan-PAD inhibitors and has provided a valuable tool for dissecting the specific roles of PAD2.

Comparison with Pan-PAD Inhibitors (e.g., Cl-amidine, BB-Cl-amidine):

Selectivity: Pan-PAD inhibitors like Cl-amidine and BB-Cl-amidine inhibit multiple PAD isoforms. frontiersin.orgnih.gov In contrast, AFM-30a is highly selective for PAD2, with 47-fold selectivity over PAD3 and approximately 15-fold over PAD4. nih.govprobechem.com

Potency: While BB-Cl-amidine is a potent pan-inhibitor, AFM-30a and its analogs are 12-50 times more potent against PAD2 in vitro. nih.govprobechem.com

Cellular Efficacy & Cytotoxicity: AFM-30a is equipotent to BB-Cl-amidine in multiple cell-based assays but displays over 30-fold less non-specific toxicity. nih.govprobechem.com At concentrations above 1 μM, BB-Cl-amidine was found to be cytotoxic to various immune cells, whereas AFM-30a was essentially non-toxic at concentrations up to 20 μM. frontiersin.orgfrontiersin.org This gives AFM-30a a larger therapeutic window. nih.gov

Mechanism: Both AFM-30a and the amidine-based pan-inhibitors are mechanism-based inhibitors that covalently modify the target enzyme. However, AFM-30a utilizes a less reactive fluoroacetamidine warhead, contributing to its improved safety profile. nih.gov

Comparison with Other Isoform-Specific Inhibitors (e.g., GSK199, GSK484 for PAD4):

Target Specificity: AFM-30a is the first selective inhibitor developed for PAD2, wikipedia.org while compounds like GSK199 and GSK484 are selective for PAD4. researchgate.netfrontiersin.org This allows for the differential investigation of PAD2 and PAD4 functions.

Inhibition Profile: In assays measuring citrullination of fibrinogen by recombinant human PAD enzymes, AFM-30a effectively inhibited PAD2 in a concentration-dependent manner, with negligible effect on PAD4 at similar concentrations. frontiersin.orgfrontiersin.org Conversely, GSK199 had minor effects on PAD2-mediated activity. frontiersin.orgfrontiersin.org

Cellular Studies: In human lung fibroblast (MRC-5) cells infected with human coronavirus OC43, the PAD4 inhibitor GSK199 dramatically downregulated viral nucleoprotein expression, while the PAD2 inhibitor AFM-30a only caused a slight decrease. nih.gov This highlights how isoform-specific inhibitors can be used to probe the roles of individual PADs in different biological contexts.

Combined Use: The combination of AFM-30a and GSK199 has been used to effectively inhibit total PAD activity in PBMCs without the cytotoxicity associated with pan-PAD inhibitors like BB-Cl-amidine. frontiersin.orgnih.gov

Interactive Data Table: Comparative Inhibitor Activity

Interactive Data Table: Cellular Efficacy and Cytotoxicity

Preclinical Research Applications in Disease Models

Autoimmune Disease Models

Aberrantly upregulated protein citrullination, a reaction catalyzed by PAD enzymes, is a hallmark of several autoimmune diseases. nih.gov Consequently, AFM-30a is being investigated in models of rheumatoid arthritis, multiple sclerosis, lupus, and ulcerative colitis. medchemexpress.comtargetmol.cominvivochem.comszabo-scandic.combioscience.co.ukmedchemexpress.commedchemexpress.euglpbio.com

Studies in Rheumatoid Arthritis Models

Rheumatoid arthritis (RA) is an autoimmune disorder characterized by chronic inflammation of the joints. The enzyme PAD2 is released into the synovial fluid of arthritic joints, where it citrullinates various extracellular proteins. nih.gov This process is believed to contribute to the production of anti-citrullinated protein antibodies (ACPAs), a key feature of RA. nih.gov

AFM-30a has been shown to inhibit the catalytic activity of PAD enzymes found in the synovial fluid of RA patients. nih.govfrontiersin.orgfrontiersin.org In preclinical studies, it has demonstrated efficacy in inhibiting the citrullination of fibrinogen, a process relevant to RA pathology. nih.govfrontiersin.orgfrontiersin.orgcaymanchem.comresearchgate.net Specifically, AFM-30a inhibits PAD2-mediated citrullination in a concentration-dependent manner. nih.gov When used in combination with a PAD4-specific inhibitor, GSK199, AFM-30a effectively inhibits total intracellular citrullination and the citrullination of histone H3 in peripheral blood mononuclear cells (PBMCs). nih.govfrontiersin.orgfrontiersin.orgnih.gov

Interactive Data Table: Effect of AFM-30a on PAD2 Activity in RA Models

Cell/Fluid Type Target Effect of AFM-30a Reference
Synovial Fluid (RA Patients) PAD enzymes Inhibition of catalytic activity nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Polymorphonuclear Leukocytes (PMNs) PAD enzymes Inhibition of catalytic activity nih.govfrontiersin.orgfrontiersin.orgcaymanchem.comresearchgate.net
Peripheral Blood Mononuclear Cells (PBMCs) Intracellular Citrullination Inhibition (in combination with GSK199) nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
Peripheral Blood Mononuclear Cells (PBMCs) Histone H3 Citrullination Inhibition (in combination with GSK199) nih.govfrontiersin.orgfrontiersin.orgresearchgate.net
CD4+ T cells IFN-γ production Decrease caymanchem.com

Investigations in Multiple Sclerosis Models

In multiple sclerosis (MS), the enzyme PAD2 is upregulated and contributes to the demyelination of nerve cells by citrullinating myelin basic protein (MBP). nih.gov The potential of AFM-30a as a research tool in MS models stems from its ability to selectively inhibit PAD2. medchemexpress.comtargetmol.cominvivochem.comszabo-scandic.combioscience.co.ukmedchemexpress.commedchemexpress.euglpbio.com By blocking PAD2 activity, researchers can investigate the specific role of this enzyme in the pathogenesis of MS.

Research in Lupus Models

Lupus is another autoimmune disease where PAD enzymes are thought to play a role. medchemexpress.comtargetmol.cominvivochem.comszabo-scandic.combioscience.co.ukmedchemexpress.euglpbio.com Preclinical research has indicated that inhibitors of PAD enzymes can affect immune responses relevant to lupus. nih.gov Specifically, in a TLR-7-dependent mouse model of lupus, both the PAD2-specific inhibitor AFM-30a and the PAD4-specific inhibitor GSK199 were shown to affect the production of interferon-gamma (IFN-γ) at both the mRNA and protein levels. nih.govresearchgate.net

Explorations in Ulcerative Colitis Models

The involvement of PAD enzymes in inflammatory processes suggests a potential role in ulcerative colitis. medchemexpress.comtargetmol.cominvivochem.comszabo-scandic.combioscience.co.ukmedchemexpress.commedchemexpress.euglpbio.com Animal models of colitis have shown that PAD inhibitors can be effective, highlighting the potential of compounds like AFM-30a for studying the mechanisms of this disease. frontiersin.orgnih.gov

Cancer Research Models

The dysregulation of PAD enzyme activity has also been linked to certain types of cancer. medchemexpress.comtargetmol.cominvivochem.comszabo-scandic.combioscience.co.ukmedchemexpress.commedchemexpress.euglpbio.com This has led to the use of AFM-30a in cancer research models to explore the role of PAD2 in tumor development and progression. wikipedia.org

Inflammatory Disease Models

Beyond specific autoimmune diseases and cancer, AFM-30a is utilized in broader inflammatory disease models. wikipedia.org The enzyme PAD2 is expressed in various inflammatory cells, and its activity is associated with inflammatory processes. glpbio.com For instance, AFM-30a has been studied in a mouse model of silicosis-induced pulmonary fibrosis, where it was found to reduce collagen deposition in the lungs. patsnap.com In this model, AFM-30a treatment was associated with decreased expression of PAD2, citrullinated vimentin (B1176767) (Cit-Vim), and proteins related to the TLR4 and RANKL signaling pathways. patsnap.com

Interactive Data Table: Research Findings for AFM-30a (hydrochloride)

Parameter Value Reference
PAD2 Binding (EC50) 9.5 μM medchemexpress.comtargetmol.cominvivochem.combioscience.co.ukmedchemexpress.commedchemexpress.euglpbio.com
H3 Citrullination Inhibition (EC50) 0.4 μM medchemexpress.comtargetmol.cominvivochem.combioscience.co.ukmedchemexpress.commedchemexpress.euglpbio.com
PAD2 Selectivity over PAD1 ~1.6-fold nih.gov
PAD2 Selectivity over PAD3 ~47-fold nih.gov
PAD2 Selectivity over PAD4 ~15-fold nih.gov

Studies in Pulmonary Fibrosis Models

The therapeutic potential of AFM-30a has been evaluated in a murine model of silicosis-induced pulmonary fibrosis. nih.gov Silicosis is a fibrotic lung disease caused by the inhalation of silica (B1680970) dust. In a study using C57BL/6J mice, AFM-30a treatment was observed to attenuate the pathological features of pulmonary fibrosis. nih.gov

Key findings from this research indicated that the administration of AFM-30a led to a reduction in collagen deposition within the lung tissue of silicotic mice. nih.gov The treatment also decreased the number of tartrate-resistant acid phosphatase (TRAP) positive cells, which are associated with fibrosis. nih.gov Mechanistically, AFM-30a was found to downregulate the expression of PAD2 and citrullinated vimentin (Cit-Vim). Furthermore, the study suggested that AFM-30a may exert its anti-fibrotic effects by modulating the Toll-like receptor 4 (TLR4) and receptor activator of nuclear factor-κB ligand (RANKL) signaling pathways. nih.gov In vitro experiments using RAW264.7 macrophage-like cells supported these findings, showing that AFM-30a reduced the expression of PAD2, Cit-Vim, and proteins related to TLR4 and RANKL signaling after silica stimulation. nih.gov

Table 1: Effects of AFM-30a in a Silicotic Mouse Model of Pulmonary Fibrosis
Parameter InvestigatedObservation in Silicosis Model GroupEffect of AFM-30a TreatmentAssociated Signaling Pathways
Collagen DepositionIncreasedReduced nih.govModulation of TLR4 and RANKL signaling nih.gov
TRAP Positive CellsIncreased nih.govDecreased nih.gov
PAD2 Protein ExpressionIncreased nih.govDecreased nih.gov
Citrullinated Vimentin (Cit-Vim) ExpressionIncreased nih.govDecreased nih.gov

Investigations in Airway Remodeling Models

Airway remodeling is a key pathological feature of chronic respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD). units.itnih.gov Research has explored the role of PAD2 in this process. In preclinical studies involving PAD2 transgenic mice, AFM-30a hydrochloride has been shown to decrease airway remodeling. medchemexpress.cominvivochem.combiocompare.comanjiechem.com The mechanism underlying this effect involves the suppression of NLRP3 inflammasome signaling. medchemexpress.cominvivochem.combiocompare.comglpbio.com The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune system by inducing inflammation. Its suppression by AFM-30a suggests a potential pathway for mitigating the structural changes associated with chronic airway diseases.

Modulation of Neutrophil Extracellular Trap Formation

Neutrophil Extracellular Traps (NETs) are web-like structures composed of DNA, histones, and granular proteins that are released by neutrophils to trap pathogens. nih.gov However, excessive NET formation, a process known as NETosis, is implicated in the pathogenesis of various inflammatory and autoimmune diseases. nih.govresearchgate.net The formation of NETs is a cell death program that requires the citrullination of histones by PAD enzymes, particularly PAD2 and PAD4, which leads to chromatin decondensation. nih.gov

As a PAD2 inhibitor, AFM-30a is studied for its ability to modulate this process. nih.govresearchgate.net By inhibiting PAD2, AFM-30a can prevent the citrullination of key proteins involved in NETosis. caymanchem.com Studies on various PAD inhibitors have demonstrated their capacity to block NET formation. researchgate.netnih.gov The specific inhibition of PAD2 by AFM-30a provides a targeted approach to investigate the distinct role of this isozyme in NET-related pathologies. nih.gov

Modulation of Eosinophil Extracellular Trap Release

Similar to neutrophils, eosinophils can release extracellular traps, termed Eosinophil Extracellular Traps (EETs), in a process called EETosis. nih.govmednexus.org This process is also dependent on histone citrullination to facilitate chromatin decondensation. nih.govfrontiersin.org EETs are implicated in the pathology of eosinophil-driven diseases. frontiersin.org

The role of specific PAD isozymes in EETosis has been a subject of investigation. A study examining the effects of PAD inhibitors on EET release found that the process is largely dependent on PAD4. nih.govfrontiersin.org In this study, the effect of the PAD2-specific inhibitor AFM-30a was also assessed. The results indicated that AFM-30a did not significantly inhibit EET release induced by stimuli such as A23187 and phorbol (B1677699) 12-myristate 13-acetate (PMA), in contrast to PAD4 inhibitors which showed a dose-dependent inhibition. frontiersin.orgfrontiersin.org

Table 2: Effect of AFM-30a on Stimulated Eosinophil Extracellular Trap (EET) Release
StimulusEffect of AFM-30a on EET ReleasePrimary PAD Enzyme Implicated in EETosis
A23187 (Calcium Ionophore)No significant inhibition observed frontiersin.orgPAD4 frontiersin.orgfrontiersin.org
PMA (Phorbol 12-myristate 13-acetate)No significant inhibition observed frontiersin.org

Advanced Methodologies in Afm 30a Hydrochloride Research

In Vitro Assay Systems

In vitro assays are fundamental in characterizing the biochemical and cellular activity of AFM-30a. These systems allow for a detailed investigation of its mechanism of action, selectivity, and effects on cellular processes.

Recombinant Enzyme Activity Assays

Recombinant enzyme activity assays are crucial for determining the potency and selectivity of AFM-30a against different PAD isozymes. In these assays, purified recombinant human PAD enzymes are used to catalyze the citrullination of a substrate, and the inhibitory effect of AFM-30a is measured.

One common method involves using fibrinogen as a substrate. frontiersin.orgfrontiersin.org The extent of citrullination is then quantified using an ELISA with a monoclonal antibody that specifically recognizes citrullinated epitopes on fibrinogen. researchgate.netresearchgate.net Studies have demonstrated that AFM-30a effectively inhibits PAD2-mediated citrullination in a concentration-dependent manner, with significant inhibition observed at concentrations around 15 µM. frontiersin.orgfrontiersin.org In contrast, it shows minimal effect on PAD4 activity unless used at much higher concentrations. frontiersin.orgfrontiersin.org

The selectivity of AFM-30a has been quantified using kinact/KI values, which indicate its inactivation efficiency. It displays significant selectivity for PAD2 over other isoforms, being 1.6-fold more selective over PAD1, 47-fold over PAD3, and approximately 15-fold over PAD4. probechem.comnih.gov This makes AFM-30a a more potent PAD2 inhibitor compared to pan-PAD inhibitors like BB-Cl-amidine. probechem.com

Table 1: In Vitro Inhibitory Activity of AFM-30a on Recombinant PAD Enzymes

Parameter Value Enzyme Assay Description
Selectivity vs. PAD1 1.6-fold PAD2 Based on kinact/KI values. probechem.com
Selectivity vs. PAD3 47-fold PAD2 Based on kinact/KI values. probechem.comnih.gov
Selectivity vs. PAD4 ~15-fold PAD2 Based on kinact/KI values. probechem.com
Inhibition of PAD2 ~90% at 15 µM Recombinant human PAD2 Fibrinogen substrate-based ELISA. frontiersin.orgfrontiersin.org
Inhibition of PAD4 Negligible below 20 µM Recombinant human PAD4 Fibrinogen substrate-based ELISA. frontiersin.orgfrontiersin.org

Cell-Based Target Engagement Assays

To confirm that AFM-30a can enter cells and interact with its target, cell-based target engagement assays are employed. A common model for these studies is the use of HEK293T cells that are stably transfected to overexpress PAD2 (HEK293T/PAD2). medchemexpress.comnih.gov

In these assays, cells are treated with AFM-30a, and the extent of covalent modification of PAD2 is assessed. medchemexpress.comnih.gov AFM-30a has been shown to effectively enter HEK293T/PAD2 cells and covalently modify PAD2, with an EC50 value of 9.5 μM. medchemexpress.commedchemexpress.comprobechem.com This demonstrates the cell permeability and target engagement of the compound. These assays have also highlighted that AFM-30a has significantly lower cytotoxicity compared to pan-PAD inhibitors like BB-Cl-amidine. probechem.com

Primary Cell Culture Studies

Research using primary human cells is vital for understanding the effects of AFM-30a in a more physiologically relevant context. Studies have utilized peripheral blood mononuclear cells (PBMCs) and polymorphonuclear neutrophils (PMNs) to investigate the impact of AFM-30a on immune cell function. frontiersin.orgresearchgate.netku.dk

In cultures of PBMCs and PMNs, AFM-30a has been shown to inhibit PAD activity. frontiersin.orgresearchgate.netku.dk For instance, it effectively inhibits PAD activity in lysed PBMCs and PMNs, as well as in live PMNs. researchgate.netku.dk Furthermore, AFM-30a has been tested on cells from patients with rheumatoid arthritis (RA), demonstrating its ability to inhibit PAD activity in cell-free synovial fluid samples. frontiersin.orgresearchgate.netku.dk

Importantly, at concentrations effective for PAD2 inhibition (1 to 20 μM), AFM-30a was found to be essentially non-toxic to various immune cell subsets, including CD4+ T cells, CD8+ T cells, B cells, NK cells, and monocytes. frontiersin.orgku.dkfigshare.com This contrasts with the cytotoxicity observed with the pan-PAD inhibitor BB-Cl-amidine at concentrations above 1 μM. frontiersin.orgku.dkfigshare.com

Immunological Assays (e.g., ELISA for Citrullinated Proteins, Western Blotting for Histone Citrullination)

Immunological assays are key to measuring the downstream effects of PAD inhibition by AFM-30a.

ELISA for Citrullinated Proteins: As mentioned in the recombinant enzyme section, ELISAs are used to quantify the citrullination of specific proteins like fibrinogen. This assay has been instrumental in demonstrating the inhibitory capacity of AFM-30a on PADs from various sources, including recombinant enzymes, cell lysates (PBMCs and PMNs), and synovial fluid from RA patients. frontiersin.orgresearchgate.netresearchgate.net

Western Blotting for Histone Citrullination: Histone citrullination is a key epigenetic modification regulated by PADs. Western blotting is used to detect the levels of citrullinated histones, particularly histone H3 (CitH3), in cells. In HEK293T/PAD2 cells, AFM-30a has been shown to potently inhibit H3 citrullination with an EC50 value of 0.4 μM. medchemexpress.commedchemexpress.comnih.gov Studies in PBMCs have also shown that a combination of AFM-30a and the PAD4-specific inhibitor GSK199 can inhibit total intracellular citrullination and the citrullination of histone H3. researchgate.netku.dkdntb.gov.ua

Table 2: Cellular Activity of AFM-30a in In Vitro Assays

Assay Type Cell Line/Primary Cells Key Finding Reported Value
Target Engagement HEK293T/PAD2 Covalent modification of PAD2 EC50 = 9.5 μM medchemexpress.commedchemexpress.comprobechem.com
Histone H3 Citrullination HEK293T/PAD2 Inhibition of H3 citrullination EC50 = 0.4 μM medchemexpress.commedchemexpress.comnih.gov
PAD Activity Inhibition Lysed PBMCs and PMNs Inhibition of citrullination Effective inhibition observed researchgate.netku.dk
PAD Activity Inhibition Live PMNs Inhibition of citrullination Effective inhibition observed researchgate.netku.dk
PAD Activity Inhibition RA Patient Synovial Fluid Inhibition of citrullination Effective inhibition observed researchgate.netku.dk

In Vivo Preclinical Model Systems

To evaluate the therapeutic potential of AFM-30a, its efficacy is tested in animal models of disease.

Use of Genetically Modified Animal Models

Genetically modified animal models are invaluable for dissecting the specific roles of PAD enzymes in disease pathogenesis. The use of PAD2 knockout (PAD2-/-) and PAD4 knockout (PAD4-/-) mice has provided significant insights.

In a murine model of Kawasaki disease, a condition that can lead to vasculitis, the role of PAD enzymes was investigated. While PAD4 knockout mice still developed vasculitis, treatment with AFM-30a, the PAD2 inhibitor, significantly reduced the severity of the condition in these mice. patsnap.com This finding suggests a compensatory role for PAD2 in the absence of PAD4. patsnap.com

Furthermore, in PAD2-/- transgenic mice, AFM-30a has been shown to suppress NLRP3 signaling and decrease airway remodeling, highlighting its potential in inflammatory airway diseases. medchemexpress.commedchemexpress.com

Application in Chemically-Induced Disease Models

AFM-30a has been evaluated in several chemically-induced disease models, demonstrating its potential to modulate inflammatory and fibrotic processes. These studies are critical for understanding the in-vivo efficacy and mechanism of action of PAD2 inhibition.

In a murine model of silicosis, a lung disease induced by silica (B1680970) inhalation, AFM-30a treatment was shown to attenuate pulmonary fibrosis. nih.gov Administration of AFM-30a to silicotic mice resulted in reduced collagen deposition and a decrease in the number of tartrate-resistant acid phosphatase (TRAP) positive cells in the lungs. nih.gov The study suggested that the protective effects of AFM-30a might be mediated through the regulation of the Toll-like receptor 4 (TLR4) and receptor activator of nuclear factor-κB ligand (RANKL) signaling pathways. nih.gov

The compound has also been investigated in models of eosinophil extracellular trap (EET)-associated cell death (EETosis), a process implicated in eosinophilic inflammatory diseases. frontiersin.org In vitro studies using eosinophils stimulated with chemical inducers like Phorbol (B1677699) 12-myristate 13-acetate (PMA) and the calcium ionophore A23187, showed that AFM-30a could inhibit EET release, although with less potency compared to PAD4 inhibitors in this specific model. frontiersin.org

Furthermore, research has pointed to the efficacy of AFM-30a in other inflammatory contexts. It has shown an effect on interferon-gamma (IFN-g) production in a Toll-like receptor 7 (TLR-7) dependent mouse model of lupus. researchgate.net In studies of arsenic-induced airway inflammation, AFM-30a was found to suppress NLRP3 inflammasome signaling and reduce airway remodeling. medchemexpress.commedchemexpress.com

Table 1: Summary of AFM-30a Application in Chemically-Induced Disease Models

Disease ModelInducing AgentKey FindingsReference
Silicosis (Pulmonary Fibrosis)Silicon Dioxide (SiO₂)Attenuated lung fibrosis and collagen deposition; reduced TRAP-positive cells. nih.gov nih.gov
Eosinophilic Inflammation (in vitro)PMA, A23187Inhibited EET release from stimulated eosinophils. frontiersin.org frontiersin.org
LupusTLR-7 AgonistAffected IFN-g production at both mRNA and protein levels. researchgate.net researchgate.net
Airway InflammationArsenicSuppressed NLRP3 inflammasome signaling and decreased airway remodeling. medchemexpress.com medchemexpress.com

Structural Biology and Computational Chemistry Approaches

Structural and computational studies have been instrumental in deciphering the precise mechanisms by which AFM-30a interacts with its target, PAD2, and achieves its selectivity over other PAD isoforms.

To understand the structural basis of its inhibitory activity and selectivity, co-crystal structures of AFM-30a (referred to as 30a in the study) bound to PAD4 were determined. nih.gov The analysis of this crystal structure (PDB ID: 5N0Y) provided critical insights into its binding mode. nih.govresearchgate.net

The structure revealed that AFM-30a interacts with key residues in the PAD4 active site, including D473, H471, W347, D350, and C645. nih.gov The selectivity of AFM-30a for PAD2 over PAD4 is attributed to several factors. Firstly, the N-methyl benzimidazole (B57391) group of AFM-30a fits into a unique hydrophobic region in PAD2, while disrupting a water-mediated hydrogen bond network important for binding to PAD4. nih.gov Secondly, the 4-methoxy group on the benzimidazole is well-suited for the PAD2 binding pocket but forces the moiety to shift in PAD4, preventing an optimal cation-π interaction with residue R374 in PAD4. nih.gov Lastly, the N-ethyl lactam portion of the inhibitor appears to cause a conformational change in residue R639 in PAD4, orienting it away from the lactam. nih.gov Since the corresponding residue in PAD2 is not an arginine, this interaction likely contributes significantly to its selectivity. nih.gov

Table 2: Crystallographic Data for AFM-30a

ComplexPDB IDKey Interacting Residues (in PAD4)Reference
PAD4 co-crystallized with AFM-30a5N0YD473, H471, W347, D350, C645, R374, R639 nih.govnih.govresearchgate.net

Molecular docking and dynamics (MD) simulations have been employed to further investigate the interaction between AFM-30a and PAD isoforms, particularly PAD2, for which a co-crystal structure is not available. nih.gov In these studies, the crystal structure of PAD4 with AFM-30a (5N0Y) is often superimposed with the structure of PAD2 (e.g., PDB ID: 4N2C) to model the binding pose. nih.govresearchgate.net

Docking simulations using programs like the "CDOCKER module" in Discovery Studio have been performed to place AFM-30a into the active site of PAD2. nih.govresearchgate.net These models show that AFM-30a forms a hydrogen bond with Trp348 and engages in hydrophobic interactions with Phe641 in PAD2. researchgate.net The calculated C-Docker interaction energy for this complex was reported as -42.1515 kcal/mol. researchgate.net

MD simulations, often run for periods such as 100 nanoseconds, are used to assess the stability of the docked AFM-30a-PAD2 complex. nih.gov Analyses of these simulations include monitoring the potential energy, Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and Radius of Gyration (Rg). nih.gov The potential energy of the PAD2-AFM-30a complex was observed to remain stable at approximately -9.55e+05 kJ/mol after an initial equilibration period, indicating a stable binding interaction throughout the simulation. nih.gov

Quantum chemical calculations represent a powerful tool for analyzing reaction mechanisms, transition state energies, and chemical pathways at an electronic level. rsc.org This methodology can provide deep mechanistic insights into how a ligand interacts with its target, including the covalent bond formation that is characteristic of irreversible inhibitors like AFM-30a. By modeling the electron distribution and orbital interactions between the inhibitor's reactive group (the fluoroacetamidine warhead) and the target cysteine residue in the PAD2 active site, these calculations could precisely map the reaction coordinates and energy barriers involved in the inactivation process. researchgate.net

While the general applicability of quantum chemical methods like Density Functional Theory (DFT) is well-established for studying reaction mechanisms in drug development, specific published studies applying these calculations to the interaction between AFM-30a and PAD2 are not prominently available in the reviewed literature. rsc.orgulisboa.pt Such studies would be a valuable area for future research to complement the existing structural and molecular dynamics data.

The structural information derived from the co-crystal structure of AFM-30a with PAD4 has served as a foundation for structure-based virtual screening (SBVS) campaigns aimed at discovering new PAD2 inhibitors. researchgate.netnih.gov SBVS uses the three-dimensional structure of a target to computationally screen large libraries of compounds, predicting their binding affinity and pose. nih.gov

In the context of AFM-30a, its binding mode within the PAD active site was used to generate structure-based pharmacophore models. researchgate.netresearchgate.net A pharmacophore model defines the essential spatial arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) required for binding. One such model, 'Pharm_01', was developed based on the AFM-30a interaction, consisting of three hydrogen bond donors and two hydrophobic features (DDDHH). researchgate.netresearchgate.net This model was then used to screen millions of compounds to identify novel molecules with the potential to bind to PAD2 in a similar manner, leading to the identification of new lead compounds for further development. researchgate.net

Future Research Directions and Preclinical Therapeutic Potential

Deeper Elucidation of PAD2 Biological Roles

The availability of PAD2-selective inhibitors like AFM-30a is critical for clarifying the distinct biological roles of this isozyme. nih.govnih.gov While PADs, in general, are known to be involved in processes like gene regulation and immune response through protein citrullination, the specific contributions of PAD2 have been challenging to isolate due to the lack of selective inhibitors. nih.govnih.govvt.edu

AFM-30a's ability to selectively inhibit PAD2 allows researchers to probe its function in various cellular processes and disease models with greater precision. nih.govresearchgate.net For instance, PAD2 has been implicated in the progression of conditions such as rheumatoid arthritis, multiple sclerosis, and certain cancers. nih.govresearchgate.netacs.org By using AFM-30a, researchers can investigate the specific downstream effects of PAD2 inhibition, helping to validate it as a therapeutic target. nih.govprobechem.com Studies have already utilized AFM-30a to demonstrate PAD2's role in inflammasome signaling and airway remodeling in mouse models. medchemexpress.com Furthermore, research has shown that PAD2 is involved in the activation of estrogen receptor (ER) target genes in breast cancer cells through histone citrullination. cornell.eduacs.org The use of specific inhibitors like AFM-30a will be instrumental in further unraveling these and other PAD2-mediated pathways. cornell.edu

Development of Next-Generation PAD2-Selective Inhibitors

The development of AFM-30a has laid the groundwork for creating even more potent and selective PAD2 inhibitors. nih.govacs.org AFM-30a itself was the result of a medicinal chemistry effort to improve upon earlier, less selective PAD inhibitors like Cl-amidine and BB-Cl-amidine. nih.govfrontiersin.org The key to AFM-30a's selectivity lies in its benzimidazole-based scaffold and the incorporation of a less reactive fluoroacetamidine warhead, which also reduces off-target toxicity. nih.govresearchgate.net

Researchers have continued to build upon the success of AFM-30a by synthesizing and testing new derivatives. nih.gov For example, compounds like AFM-32a and AFM-41a have been developed, with AFM-41a showing even greater potency than AFM-30a in some contexts. ijbs.com These next-generation inhibitors often feature modifications to the N-terminus and C-terminus of the parent compound, leading to over 100-fold increases in PAD2 potency and selectivity. nih.govacs.org The ongoing development of these inhibitors is crucial for refining their therapeutic potential and minimizing potential side effects. frontiersin.org

Table 1: Comparison of PAD2 Inhibitors

Compound Selectivity for PAD2 Key Features
BB-Cl-amidine Pan-PAD inhibitor Second-generation, increased plasma half-life. frontiersin.org
AFM-30a Highly selective for PAD2 over PAD1, PAD3, and PAD4. nih.govprobechem.com First selective PAD2 inhibitor, uses a fluoroacetamidine warhead. nih.govwikipedia.orgresearchgate.net
AFM-32a 95-fold selective for PAD2 over PAD4. researchgate.net Differs from AFM-30a by an O-ethyl substitution. researchgate.net
AFM-41a 85-fold selective for PAD2 over PAD4. ijbs.com More potent than AFM-32a. ijbs.com

Identification of Novel Citrullinated Protein Substrates and Pathways

A significant challenge in understanding the full scope of PAD enzyme function has been the identification of their protein substrates. nih.govvt.edu The process of citrullination, the conversion of arginine to citrulline, results in a very small mass change, making it difficult to detect using standard proteomic techniques. nih.gov The development of chemical probes and advanced mass spectrometry methods is beginning to overcome this hurdle. nih.govacs.org

The use of PAD2-selective inhibitors like AFM-30a in conjunction with these proteomic platforms allows for a more targeted approach to identifying PAD2-specific substrates. acs.org By comparing the citrullinated proteome in the presence and absence of AFM-30a, researchers can pinpoint proteins that are specifically targeted by PAD2. acs.org This approach has already led to the identification of novel citrullinated proteins involved in RNA splicing, suggesting a previously unknown role for PADs in RNA biology. acs.org Further research in this area will undoubtedly uncover new pathways regulated by PAD2, providing deeper insights into its physiological and pathological functions. royalsocietypublishing.org

Exploration of Combination Strategies with Other Modulatory Compounds

The preclinical potential of AFM-30a and other PAD2 inhibitors may be enhanced through combination therapies. frontiersin.org Given the role of PAD2 in inflammatory diseases and cancer, combining PAD2 inhibition with other therapeutic agents could lead to synergistic effects. cornell.edufrontiersin.org

For example, in the context of rheumatoid arthritis, studies have explored the combined use of the PAD2-specific inhibitor AFM-30a and the PAD4-specific inhibitor GSK199. frontiersin.orgfrontiersin.org This combination was shown to effectively inhibit total intracellular citrullination in peripheral blood mononuclear cells (PBMCs) without the cytotoxic effects observed with the pan-PAD inhibitor BB-Cl-amidine. frontiersin.orgfrontiersin.org This suggests that a targeted approach, inhibiting specific PAD isozymes, could be a more effective and safer therapeutic strategy. frontiersin.orgresearchgate.net

In cancer, where PAD2 has been linked to estrogen receptor signaling, combining a PAD2 inhibitor with existing anti-estrogen therapies could be a promising approach to overcome or prevent drug resistance. cornell.edu Similarly, in the context of infections and sepsis, where PAD2 activity is implicated, combining PAD2 inhibitors with autophagy modulators has shown potential in promoting a favorable immune response. ijbs.com Future research will likely focus on identifying optimal combination strategies for various diseases, leveraging the specific mechanism of action of PAD2 inhibitors.

Table 2: Investigated Combination Strategies

Disease Context Combined Agents Rationale
Rheumatoid Arthritis AFM-30a (PAD2 inhibitor) + GSK199 (PAD4 inhibitor) Targeted inhibition of key PAD isozymes to reduce overall citrullination with potentially fewer side effects than pan-PAD inhibitors. frontiersin.orgfrontiersin.org
Sepsis AFM-41a (PAD2 inhibitor) + 3-Methyladenine (autophagy inhibitor) To investigate the role of autophagy in the protective effects of PAD2 inhibition. ijbs.com
Breast Cancer PAD inhibitors + Estrogen Receptor (ER) or HER2 targeted therapies To potentially prevent or reverse resistance to existing cancer therapies by targeting PAD2's role in ER and HER2 signaling. cornell.edu

Q & A

Q. What are the key pharmacological properties of AFM-30a hydrochloride relevant to experimental design?

this compound is a selective protein arginine deiminase 2 (PAD2) inhibitor with an EC50 of 9.5 μM for PAD2 binding and 0.4 μM for H3 citrullination inhibition . Its molecular formula (C24H28ClFN6O3) and molecular weight (502.97 g/mol) dictate solubility parameters, such as ≥50 mg/mL in DMSO or H2O for in vitro studies, while in vivo formulations require solvents like PEG300 or SBE-β-CD to achieve ≥5 mg/mL concentrations . Researchers should note its low cytotoxicity in HEK293T/PAD2 cells (24-hour exposure) and stability under storage conditions (-20°C for 3 years in powder form) .

Q. How should stock solutions of this compound be prepared for reproducible in vitro assays?

For in vitro studies, dissolve the compound in DMSO or H2O at 50 mg/mL (99.41 mM) using ultrasonic agitation and heating to 60°C to ensure full dissolution . Aliquot stock solutions to avoid freeze-thaw degradation, storing at -80°C (6-month stability) or -20°C (1-month stability) . For cell-based assays, maintain final DMSO concentrations ≤1% to minimize solvent toxicity .

Q. What experimental models are validated for studying this compound’s mechanism in autoimmune diseases?

HEK293T/PAD2 cells are standard for assessing PAD2 inhibition and H3 citrullination (EC50 = 0.4 μM) . In vivo, PAD2-/- transgenic mice demonstrate AFM-30a’s ability to suppress NLRP3 signaling and airway remodeling, making this model critical for studying asthma or rheumatoid arthritis .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between PAD2 binding (EC50 = 9.5 μM) and H3 citrullination inhibition (EC50 = 0.4 μM)?

The lower EC50 for H3 citrullination suggests enhanced intracellular activity due to covalent PAD2 modification, as observed in HEK293T/PAD2 cells . Methodologically, validate assay conditions (e.g., incubation time, cell permeability) using orthogonal techniques like Western blotting for citrullinated H3 or fluorometric PAD2 activity assays . Consider using selective PAD4 inhibitors (e.g., GSK199) in combination studies to isolate PAD2-specific effects .

Q. What strategies optimize this compound’s bioavailability in in vivo models of airway inflammation?

Use formulation blends containing 10% DMSO, 40% PEG300, 5% Tween 80, and 45% saline for intraperitoneal administration, ensuring solubility ≥5 mg/mL . Monitor pharmacokinetics via LC-MS to assess tissue distribution, particularly in lung tissue, where NLRP3 suppression is critical . For chronic models, adjust dosing intervals based on the compound’s half-life and metabolite profiling .

Q. How does this compound’s selectivity for PAD2 impact studies in co-culture systems or primary immune cells?

In PBMCs or PMNs, combine AFM-30a with pan-PAD inhibitors (e.g., BB-CI-amidine) to differentiate PAD2-specific citrullination from other isoforms . Use dose-response matrices (e.g., 0.1–25 μM) to identify off-target effects in mixed cell populations. Flow cytometry or single-cell RNA sequencing can map citrullination dynamics in heterogeneous systems .

Q. What analytical methods are recommended for validating this compound’s target engagement in complex tissues?

Employ HPTLC densitometry or HPLC (C18 columns, 207 nm detection) to quantify AFM-30a and its metabolites in biological matrices . For covalent modification analysis, use click chemistry probes (e.g., alkyne-tagged AFM-30a) coupled with mass spectrometry to confirm PAD2 adduct formation .

Methodological Considerations

  • Data Contradictions : Address variability in EC50 values by standardizing cell passage numbers, assay temperatures, and PAD2 expression levels across labs .
  • Toxicity Screening : Perform MTT assays in primary cells (e.g., human bronchial epithelial cells) to rule out tissue-specific cytotoxicity .
  • Synergistic Studies : Test AFM-30a with NLRP3 inhibitors (e.g., MCC950) to dissect pathways in autoimmune models .

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